![molecular formula C6H12ClNO B2545281 3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride CAS No. 2567503-64-2](/img/structure/B2545281.png)

3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride” is a chemical compound used as a raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is also used in laboratory chemicals and the synthesis of substances .

Synthesis Analysis

The synthesis of “this compound” involves several steps, including chlorination, bromination, benzylamine cyclization, hydrolysis, reduction, dehydration condensation, debenzylation hydrogenolysis, and salt-forming . Each reaction is easy to operate with high yield .

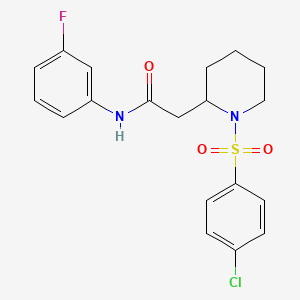

Molecular Structure Analysis

The molecular weight of “this compound” is 149.62 g/mol . The InChI code is 1S/C6H11NO.ClH/c1-2-6-4-7-3-5 (1)8-6;/h5-7H,1-4H2;1H .

科学的研究の応用

Hydrogen Bonding Characteristics

The complex of 3-oxo-azabicyclo[2.2.2]octane with pentachlorophenol has been studied for its unique hydrogen bonding characteristics. Using X-ray diffraction, this research revealed the shortest NHO intermolecular hydrogen bond recorded, highlighting its potential in understanding hydrogen bonding mechanisms in similar compounds (Majerz, Malarski & Lis, 1989).

Diels-Alder Reaction

The compound has been synthesized through the Diels-Alder reaction, demonstrating its utility in organic synthesis. This research focused on creating 3-(2-Chloropropyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene and its hydrochloride version, showcasing the compound's flexibility in chemical reactions (Kesler, 1980).

Enantioselective Synthesis for Antibiotics

A study on the enantioselective construction of 3-oxa-1-azabicyclo[4.2.0]octanes, related to the compound , revealed its potential in synthesizing key intermediates for carbapenem antibiotics. This indicates its role in the development of important pharmaceutical compounds (Anada & Watanabe, 1998).

Bicyclic Morpholine Analogues

Research into 3-oxa-7-azabicyclo[3.3.0]octanes, which are bicyclic morpholine analogues, highlights the compound's relevance in creating structurally diverse and potentially biologically active molecules. This kind of research broadens the scope of applications in medicinal chemistry (Sokolenko et al., 2017).

作用機序

Target of Action

The primary target of 3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride is the phosphoinositide 3-kinase (PI3K) pathway . PI3K is a family of intracellular signal transducer enzymes involved in functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.

Mode of Action

This compound interacts with the PI3K pathway by inhibiting the activity of the PI3K enzymes . This inhibition disrupts the signaling pathway, leading to changes in the cellular processes controlled by PI3K.

Biochemical Pathways

The inhibition of the PI3K pathway by this compound affects several downstream effects. These include the regulation of the AKT signaling pathway, which plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Pharmacokinetics

These properties can impact the bioavailability of the compound, determining how much of the drug reaches the site of action .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell growth and proliferation due to the disruption of the PI3K pathway . This can lead to the death of cells that rely on this pathway for survival and proliferation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents . These conditions help maintain the stability and efficacy of the compound. Furthermore, the biological environment within the body, such as pH, presence of other molecules, and cellular conditions, can also impact the compound’s action .

生化学分析

Biochemical Properties

It is known that the compound plays a role in biochemical reactions . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no information available on any threshold effects observed in these studies, or any toxic or adverse effects at high doses .

Metabolic Pathways

There is currently no information available on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .

Transport and Distribution

There is currently no information available on any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation .

Subcellular Localization

There is currently no information available on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

3-oxa-6-azabicyclo[3.2.1]octane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-5-2-7-6(1)4-8-3-5;/h5-7H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJUVBZXWANUSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNC1COC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-Difluorophenyl)-N-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ylmethyl)prop-2-enamide](/img/structure/B2545205.png)

![9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2545206.png)

![2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide](/img/no-structure.png)

![(E)-2-cyano-3-(2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylamide](/img/structure/B2545216.png)

![N-(3,5-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2545219.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[4-[[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenoxy]benzamide](/img/structure/B2545220.png)

![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2545221.png)